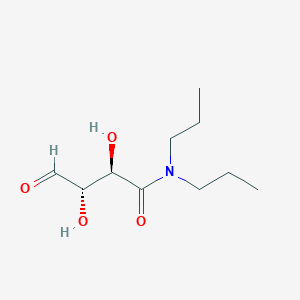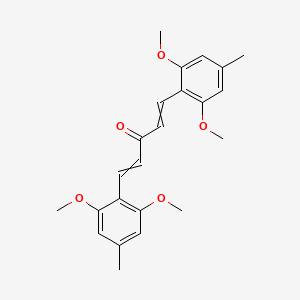![molecular formula C17H17NOSe B14200698 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one CAS No. 919083-39-9](/img/structure/B14200698.png)
4-[2-(Phenylselanyl)anilino]pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Phenylselanyl)anilino]pent-3-en-2-one is an organic compound that belongs to the class of enamino ketones. This compound is characterized by the presence of a phenylselanyl group attached to an aniline moiety, which is further connected to a pent-3-en-2-one backbone. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one typically involves the reaction of 2-(phenylselanyl)aniline with pent-3-en-2-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the aniline, followed by the addition of pent-3-en-2-one. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenylselanyl group .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Phenylselanyl)anilino]pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding aniline derivative.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced aniline derivatives, and various substituted aniline compounds .
Wissenschaftliche Forschungsanwendungen
4-[2-(Phenylselanyl)anilino]pent-3-en-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential antioxidant properties due to the presence of the selenium atom.
Medicine: Research has explored its potential as an anticancer agent, given the known biological activity of organoselenium compounds.
Industry: It can be used in the synthesis of advanced materials, such as liquid crystals and fluorescent dyes.
Wirkmechanismus
The mechanism by which 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one exerts its effects is primarily through its interaction with biological molecules. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can form coordination complexes with metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Methyl-anilino)pent-3-en-2-one: Similar structure but with a methyl group instead of a phenylselanyl group.
4-(2,6-Dichloro-anilino)pent-3-en-2-one: Contains dichloro substituents on the aniline ring.
4-(2,5-Di-tert-butyl-anilino)pent-3-en-2-one: Features tert-butyl groups on the aniline ring.
Uniqueness
The presence of the phenylselanyl group in 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one imparts unique redox properties and potential biological activity that are not observed in its analogs. This makes it a valuable compound for research in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
919083-39-9 |
|---|---|
Molekularformel |
C17H17NOSe |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
4-(2-phenylselanylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C17H17NOSe/c1-13(12-14(2)19)18-16-10-6-7-11-17(16)20-15-8-4-3-5-9-15/h3-12,18H,1-2H3 |
InChI-Schlüssel |
QABOBQHZVNTERC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)NC1=CC=CC=C1[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)


![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)


